molecular formula C11H13NO5S2 B6782697 4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid

4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B6782697
M. Wt: 303.4 g/mol
InChI Key: INEDVQHIFDARPU-UHFFFAOYSA-N
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Description

4-(7-Oxa-4-azaspiro[25]octan-4-ylsulfonyl)thiophene-2-carboxylic acid is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(7-oxa-4-azaspiro[2.5]octan-4-ylsulfonyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S2/c13-10(14)9-5-8(6-18-9)19(15,16)12-3-4-17-7-11(12)1-2-11/h5-6H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEDVQHIFDARPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2S(=O)(=O)C3=CSC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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